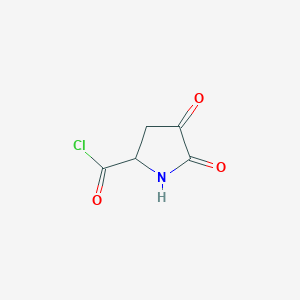
4,5-Dioxoprolyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dioxoprolyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of two oxo groups (carbonyl groups) attached to a proline ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dioxoprolyl chloride typically involves the chlorination of 4,5-dioxoproline. One common method is the reaction of 4,5-dioxoproline with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4,5-Dioxoproline+SOCl2→4,5-Dioxoprolyl chloride+SO2+HCl
This method is efficient and yields the desired acyl chloride with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of thionyl chloride remains the preferred chlorinating agent due to its effectiveness and availability.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dioxoprolyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4,5-dioxoproline and hydrochloric acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous media at room temperature.
Reduction: Reduction reactions are conducted under anhydrous conditions, often in the presence of a suitable solvent like ether.
Major Products Formed
Nucleophilic Substitution: Produces amides, esters, and thioesters.
Hydrolysis: Yields 4,5-dioxoproline.
Reduction: Forms the corresponding alcohol.
Aplicaciones Científicas De Investigación
4,5-Dioxoprolyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of proline-based drugs.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound serves as a precursor for the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 4,5-Dioxoprolyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules, where this compound acts as an intermediate.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dioxoproline: The parent compound, which lacks the acyl chloride group.
Prolyl Chloride: A simpler acyl chloride derivative of proline.
4,5-Dioxoprolyl Bromide: A brominated analogue with similar reactivity.
Uniqueness
4,5-Dioxoprolyl chloride is unique due to the presence of two oxo groups on the proline ring, which enhances its reactivity compared to other proline derivatives. This increased reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
64154-86-5 |
|---|---|
Fórmula molecular |
C5H4ClNO3 |
Peso molecular |
161.54 g/mol |
Nombre IUPAC |
4,5-dioxopyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C5H4ClNO3/c6-4(9)2-1-3(8)5(10)7-2/h2H,1H2,(H,7,10) |
Clave InChI |
KMODQWFJJCDGHD-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)C1=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















